
2-氯-5-甲基-3-硝基吡啶
概述
描述
2-Chloro-5-methyl-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important intermediate in agricultural chemicals and the medicine industry .
Synthesis Analysis
The synthesis of 2-Chloro-5-methyl-3-nitropyridine involves several steps. The method disclosed in a patent involves the synthesis of 2-amino-5-nitropyridine, 2-hydroxy-5-nitropyridine, and finally, the 2-chloro-5-nitropyridine . Another process involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methyl-3-nitropyridine is represented by the empirical formula C6H5ClN2O2 . The molecular weight is 172.57 .Chemical Reactions Analysis
The reaction mechanism of 2-Chloro-5-methyl-3-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2-Chloro-5-methyl-3-nitropyridine is a solid with a melting point of 45-50 °C . It has a SMILES string representation ofCc1cc(cnc1Cl)N+=O .
科学研究应用
分子结构和电子性质
Velraj、Soundharam 和 Sridevi (2015) 的一项研究调查了 2-氯-4-硝基吡啶 (CNP)、2-氯-4-甲基-5-硝基吡啶 (CMNP) 等分子的结构、振动波数、电子性质和 NMR 化学位移。他们使用密度泛函理论 (DFT) 和自然键轨道 (NBO) 分析来研究这些化合物的稳定性、电荷离域和反应性。该研究突出了 CMNP 的高超极化率值,表明其在非线性光学应用中的潜力 (Velraj、Soundharam 和 Sridevi,2015)。
合成和光学性质
Jukić 等人 (2010) 合成了 2-氯-4-(甲氧甲基)-6-甲基-5-硝基吡啶-3-腈,并使用 X 射线和光谱方法分析了其结构。该研究通过紫外可见吸收和荧光光谱探索了该化合物的な光学性质,突出了其在开发具有特定光学特性的新型材料中的潜力 (Jukić 等人,2010)。
在抗癌药物合成中的作用
张、赖、冯和许 (2019) 开发了一种从 2-氯-5-硝基吡啶开始合成 1-甲基-3-(5-硝基吡啶-2-基)脲的方法,该脲是小分子抗癌药物的重要中间体。这项研究强调了该化合物在药物研究中的重要性,特别是在开发癌症治疗方法方面 (张、赖、冯和许,2019)。
振动和构象分析
Arjunan、Saravanan、Marchewka 和 Mohan (2012) 对 2-氯-4-甲基-3-硝基吡啶进行了实验和理论分析。他们的工作利用 FTIR、FT-拉曼光谱和 DFT 计算等技术,提供了对该分子振动、构象和电子结构的见解。这项研究为理解该化合物的化学和物理行为提供了有价值的信息 (Arjunan、Saravanan、Marchewka 和 Mohan,2012)。
反应性和动力学
Hamed (1997) 研究了 2-氯-3-硝基吡啶和 2-氯-5-硝基吡啶与各种胺反应的动力学。这项研究提供了有关这些化合物反应性和相互作用的宝贵数据,这对于开发新的合成方法和了解它们在不同化学环境中的行为至关重要 (Hamed,1997)。
安全和危害
作用机制
Target of Action
Nitropyridines, a class of compounds to which 2-chloro-5-methyl-3-nitropyridine belongs, are known to interact with various biological targets
Biochemical Pathways
Nitropyridines are known to participate in various reactions, including the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine
Pharmacokinetics
The compound’s physical properties, such as its melting point (45-50 °c) and molecular weight (17257 g/mol), may influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-methyl-3-nitropyridine. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other chemicals, may also affect its action and efficacy.
属性
IUPAC Name |
2-chloro-5-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAJUWOJEFFNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355943 | |
| Record name | 2-Chloro-5-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-3-nitropyridine | |
CAS RN |
23056-40-8 | |
| Record name | 2-Chloro-5-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Chloro-5-methyl-3-nitropyridine?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for 2-Chloro-5-methyl-3-nitropyridine, which is C6H5ClN2O2 []. Using this information, the molecular weight can be calculated to be 172.57 g/mol.
Q2: What are the key structural features of 2-Chloro-5-methyl-3-nitropyridine in its crystal form?
A2: The abstract highlights two key structural features of crystalline 2-Chloro-5-methyl-3-nitropyridine:
- Two Independent Molecules: The asymmetric unit of the crystal contains two independent molecules of 2-Chloro-5-methyl-3-nitropyridine []. This suggests potential variations in their spatial arrangements and intermolecular interactions.
- C—H⋯O Hydrogen Bonds: Intermolecular hydrogen bonds between the carbon-bound hydrogen (C—H) and oxygen (O) atoms contribute to the stabilization of the crystal structure []. These interactions play a crucial role in defining the crystal packing and physical properties of the compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Diphenylmethoxy)methyl]piperidine](/img/structure/B188034.png)
![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)

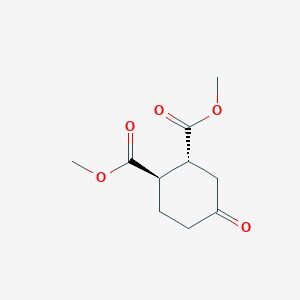
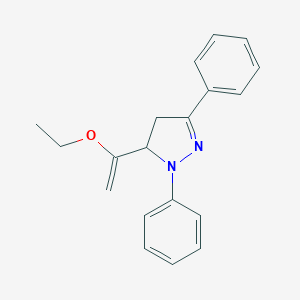

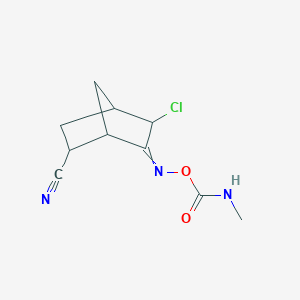


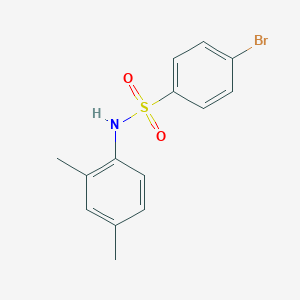

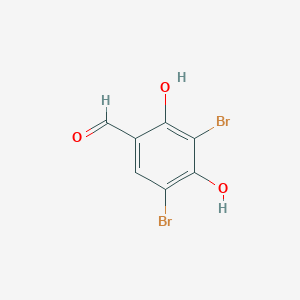

![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)